

# Application Notes and Protocols: Phenol, 2-ethoxy-4-(2-propenyl)- in Fragrance Development

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## Compound of Interest

Compound Name: *Phenol, 2-ethoxy-4-(2-propenyl)-*

Cat. No.: *B155613*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Phenol, 2-ethoxy-4-(2-propenyl)-**, also known by its common synonym Ethyl Eugenol, is an aromatic chemical with significant potential in the field of fragrance development. This document provides detailed application notes and protocols for its use, intended for researchers, scientists, and professionals in drug development who may be exploring its olfactory properties and potential applications. Ethyl Eugenol is characterized by a complex and appealing odor profile, making it a valuable ingredient in the perfumer's palette.

Chemical Identity:

Identifier	Value
Chemical Name	Phenol, 2-ethoxy-4-(2-propenyl)-
Synonyms	Ethyl Eugenol, 4-allyl-2-ethoxyphenol, 2-Ethoxy-4-(2-propenyl)phenol
CAS Number	1755-54-0[1]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub> [1]
Molecular Weight	178.23 g/mol

## Olfactory Profile and Properties

Ethyl Eugenol possesses a nuanced olfactory profile that is often described in relation to its close chemical relative, eugenol. While specific quantitative data for Ethyl Eugenol is limited in publicly available literature, its scent characteristics can be inferred and are generally described as having warm, spicy, and sweet notes with a resemblance to vanilla and clove.

Table 2.1: Organoleptic Properties of **Phenol, 2-ethoxy-4-(2-propenyl)-** and Related Compounds

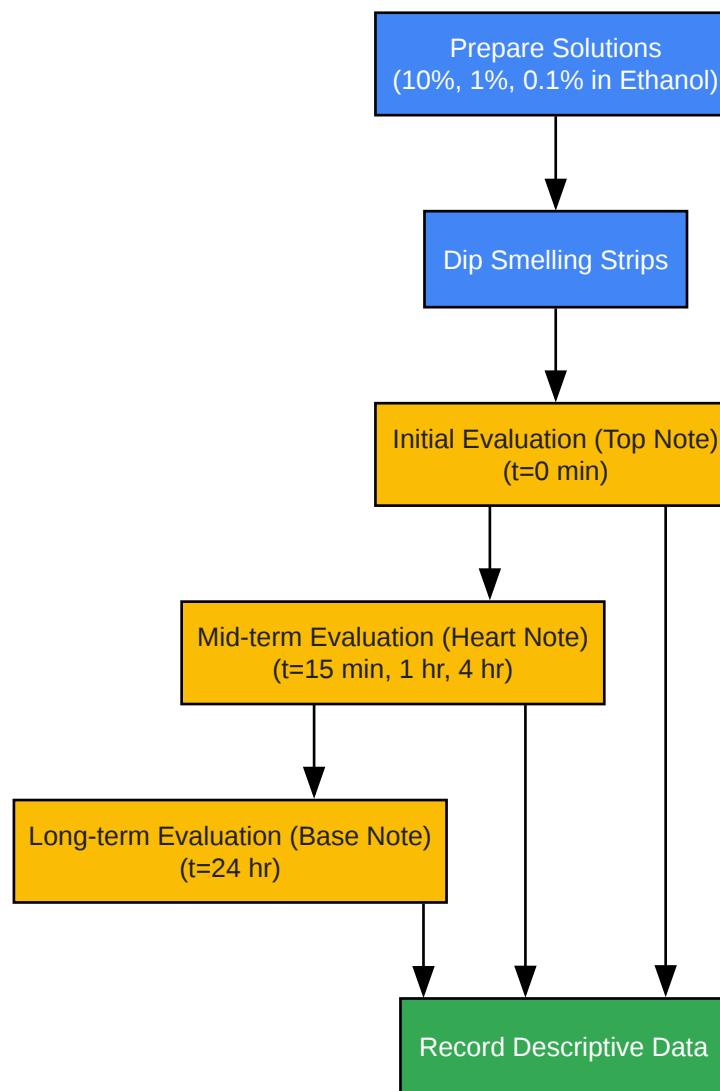
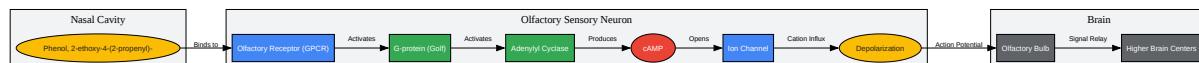
Property	Phenol, 2-ethoxy-4-(2-propenyl)- (Ethyl Eugenol)	Eugenol (for comparison)
Odor Description	Sweet, spicy, vanilla-like, with clove and carnation nuances.	Powerful, warm-spicy, rather dry and almost sharp odor, drier and harder than that of Clove bud oil, less peppery-woody than that of Clove leaf oil. <sup>[2]</sup> Sweet, spicy-clove, woody, dry, with phenolic, cinnamon and allspice nuances.
Odor Type	Spicy, Vanilla	Spicy, Phenolic <sup>[3]</sup>
Flavor Profile	Sweet, spicy, clove-like.	Spicy, pungent taste. <sup>[4]</sup>
Appearance	Colorless to pale yellow liquid.	Clear, colorless to pale yellow or amber-colored liquid. <sup>[4]</sup> Darkens and thickens on exposure to air.

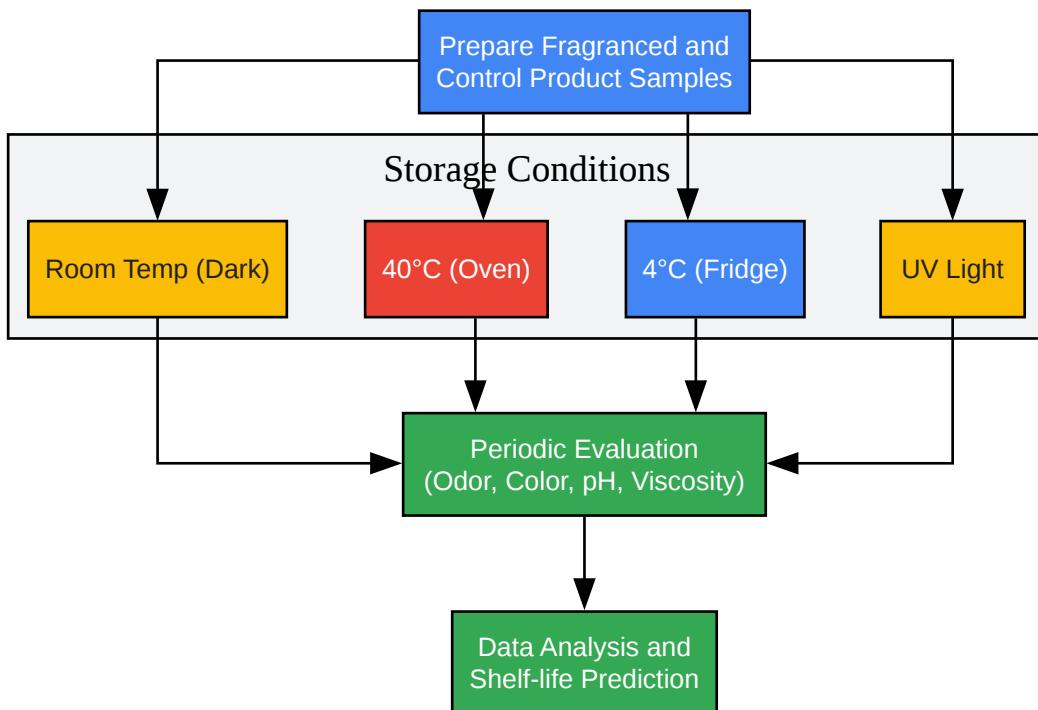
Table 2.2: Physicochemical Properties

Property	Value (Phenol, 2-ethoxy-4-(2-propenyl)-)	Value (Eugenol - for comparison)
Boiling Point	Not available	253 °C[1]
Vapor Pressure	Not available	0.01 hPa @ 20°C, 0.03 hPa @ 25°C[1]
Odor Threshold	Not available	6 - 100 ppb[1]
Tenacity on Smelling Strip	Not available	Approximately 48-52 hours.[3][5]

## Olfactory Signaling Pathway

The perception of "Phenol, 2-ethoxy-4-(2-propenyl)-" begins with its interaction with olfactory receptors in the nasal cavity. The binding of this odorant molecule to G-protein coupled receptors (GPCRs) on olfactory sensory neurons initiates a signaling cascade. This process involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), which in turn opens cyclic nucleotide-gated ion channels. The resulting influx of cations depolarizes the neuron, generating an action potential that travels to the olfactory bulb and then to higher brain centers for processing and perception of the aroma.





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- To cite this document: BenchChem. [Application Notes and Protocols: Phenol, 2-ethoxy-4-(2-propenyl)- in Fragrance Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155613#use-of-phenol-2-ethoxy-4-2-propenyl-in-fragrance-development]

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